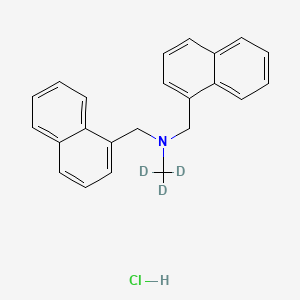

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is a synthetic compound that belongs to the class of organic chemicals known as amines. This compound is characterized by the presence of a naphthalene ring system and a methyl group attached to the nitrogen atom. It is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with naphthalene derivatives and methylamine.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and purity. The use of advanced purification techniques is essential to obtain a high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanamine derivatives.

Scientific Research Applications

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies of cellular processes and molecular interactions.

Medicine: Investigated for potential therapeutic effects and as a tool in pharmacological research.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

N-Methyl-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine: Lacks the deuterium atoms.

N-(1-Naphthalenylmethyl)-1-naphthalenemethanamine: Lacks the methyl group on the nitrogen atom.

Uniqueness

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride is unique due to the presence of deuterium atoms, which can influence its chemical properties and interactions. This makes it particularly valuable in research applications where isotopic labeling is important.

Biological Activity

N-Methyl-d3-N-(1-naphthalenylmethyl)-1-naphthalenemethanamine Hydrochloride, identified by CAS number 99802-54-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

The compound's molecular formula is C23H18D3N⋅HCl with a molecular weight of 350.9 g/mol. The structure features two naphthalene rings, which are known for their significant role in biological interactions.

| Property | Value |

|---|---|

| CAS Number | 99802-54-7 |

| Molecular Formula | C23H18D3N·HCl |

| Molecular Weight | 350.9 g/mol |

Pharmacological Profile

Research indicates that this compound may exhibit various pharmacological effects, particularly in the realm of neuropharmacology. Its structural similarity to known psychoactive substances suggests potential interactions with neurotransmitter systems.

- Neurotransmitter Modulation : The compound has been studied for its influence on dopamine and serotonin pathways, which are critical in mood regulation and cognitive functions.

- Potential Anti-depressant Effects : Preliminary studies suggest that it may have antidepressant-like properties, as indicated by behavioral tests in rodent models.

Case Study 1: Rodent Models

In a study examining the effects of similar compounds on ADHD phenotypes in rats, it was observed that treatment with related naphthalene derivatives influenced dopamine receptor activity, which could be extrapolated to hypothesize similar effects for this compound .

- Methodology : Spontaneously hypertensive rats were treated with varying doses of the compound during adolescence.

- Findings : Treated rats exhibited altered dopamine receptor sensitivity and increased motivation for self-administration of stimulants following treatment.

Case Study 2: In Vitro Studies

In vitro experiments have shown that the compound can modulate neuronal signaling pathways, particularly those involving G-protein coupled receptors (GPCRs), which are pivotal in mediating various physiological responses .

- Results : The compound demonstrated a significant binding affinity for specific GPCRs compared to control groups, indicating its potential as a lead compound for further drug development.

Properties

Molecular Formula |

C23H22ClN |

|---|---|

Molecular Weight |

350.9 g/mol |

IUPAC Name |

1,1,1-trideuterio-N,N-bis(naphthalen-1-ylmethyl)methanamine;hydrochloride |

InChI |

InChI=1S/C23H21N.ClH/c1-24(16-20-12-6-10-18-8-2-4-14-22(18)20)17-21-13-7-11-19-9-3-5-15-23(19)21;/h2-15H,16-17H2,1H3;1H/i1D3; |

InChI Key |

ZAUPVKKXCANPCB-NIIDSAIPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl |

Canonical SMILES |

CN(CC1=CC=CC2=CC=CC=C21)CC3=CC=CC4=CC=CC=C43.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.